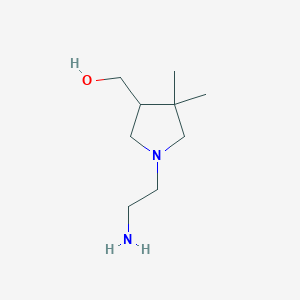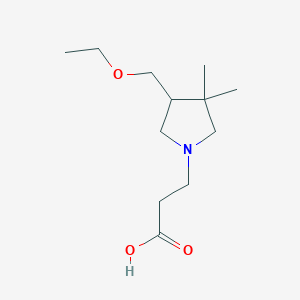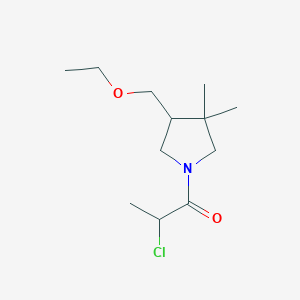
Tert-butyl (1-(2-chloropyridin-4-yl)piperidin-3-yl)carbamate
Overview
Description
Scientific Research Applications
Pharmaceutical Synthesis
Compounds like the one you’ve mentioned are often used as intermediates in the synthesis of various pharmaceuticals. They can serve as building blocks for creating novel organic compounds such as amides, sulphonamides, and imidazolinones, which have potential therapeutic applications .
Cytotoxic Agents
Derivatives of tert-butyl carbamate have been synthesized as intermediates for natural products like jaspine B, which exhibit cytotoxic activity against human carcinoma cell lines. This suggests that your compound could be explored for its anticancer properties .
Natural Product Synthesis
The tert-butyl carbamate group is a common protecting group in the synthesis of complex natural products. It’s possible that your compound could be used in the synthesis of bioactive molecules isolated from natural sources .
Chemical Research
In chemical research, such compounds are valuable for studying reaction mechanisms and developing new synthetic methodologies that could be applied to produce a variety of chemical entities .
Material Science
The tert-butyl group is known for its steric bulk, which can influence the physical properties of materials. Research into how this compound interacts with other materials could lead to new discoveries in material science .
Biological Studies
Given the structural complexity of your compound, it may have unique interactions with biological systems that could be studied to understand more about cellular processes or to develop new biological assays .
Safety and Hazards
The compound is harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and storing locked up .
properties
IUPAC Name |
tert-butyl N-[1-(2-chloropyridin-4-yl)piperidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O2/c1-15(2,3)21-14(20)18-11-5-4-8-19(10-11)12-6-7-17-13(16)9-12/h6-7,9,11H,4-5,8,10H2,1-3H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEWVWQBFCUWDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (1-(2-chloropyridin-4-yl)piperidin-3-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(4-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-ol](/img/structure/B1481352.png)





![2-(4-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)butanoic acid](/img/structure/B1481361.png)
![4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-amine](/img/structure/B1481362.png)
![2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1481365.png)
